Pyridin-3-ylmethyl methanesulfonate
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Overview
Description
Pyridin-3-ylmethyl methanesulfonate is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound, and methanesulfonic acid, a strong acid commonly used in organic synthesis. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-3-ylmethyl methanesulfonate can be synthesized through the reaction of pyridin-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can yield a pyridin-3-ylmethylamine derivative .
Scientific Research Applications
Pyridin-3-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridin-3-ylmethyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ylmethyl methanesulfonate
- Pyridin-4-ylmethyl methanesulfonate
- Benzyl methanesulfonate
Uniqueness
Pyridin-3-ylmethyl methanesulfonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
pyridin-3-ylmethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJVGKANGORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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